molecular formula C16H23N3O3S B2549764 N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide CAS No. 1311929-71-1

N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide

Cat. No.: B2549764
CAS No.: 1311929-71-1
M. Wt: 337.44
InChI Key: QOTKOZOGQSMEAH-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylbutyl chain, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 1-cyano-1,3-dimethylbutane with N-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide: shares similarities with other sulfonamide derivatives and cyano-containing compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2-cyano-4-methylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-13(2)10-16(3,12-17)18-15(20)11-19(4)23(21,22)14-8-6-5-7-9-14/h5-9,13H,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTKOZOGQSMEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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